molecular formula C12H14ClN3O2 B14020236 Ethyl 3-amino-6-chloro-5-cyano-2-(propan-2-yl)pyridine-4-carboxylate CAS No. 18771-92-1

Ethyl 3-amino-6-chloro-5-cyano-2-(propan-2-yl)pyridine-4-carboxylate

Cat. No.: B14020236
CAS No.: 18771-92-1
M. Wt: 267.71 g/mol
InChI Key: IIMQHOMYEKTQBW-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-chloro-5-cyano-2-(propan-2-yl)pyridine-4-carboxylate is a heterocyclic organic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-6-chloro-5-cyano-2-(propan-2-yl)pyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-6-chloro-5-cyano-2-(propan-2-yl)pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperature, pressure, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 3-amino-6-chloro-5-cyano-2-(propan-2-yl)pyridine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-6-chloro-5-cyano-2-(propan-2-yl)pyridine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 3-amino-6-chloro-5-cyano-2-(propan-2-yl)pyridine-4-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 3-amino-6-chloro-5-cyano-2-(methyl)pyridine-4-carboxylate
  • Ethyl 3-amino-6-chloro-5-cyano-2-(ethyl)pyridine-4-carboxylate
  • Ethyl 3-amino-6-chloro-5-cyano-2-(butyl)pyridine-4-carboxylate

These compounds share a similar core structure but differ in the substituents attached to the pyridine ring. The uniqueness of this compound lies in its specific substituent pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

18771-92-1

Molecular Formula

C12H14ClN3O2

Molecular Weight

267.71 g/mol

IUPAC Name

ethyl 5-amino-2-chloro-3-cyano-6-propan-2-ylpyridine-4-carboxylate

InChI

InChI=1S/C12H14ClN3O2/c1-4-18-12(17)8-7(5-14)11(13)16-10(6(2)3)9(8)15/h6H,4,15H2,1-3H3

InChI Key

IIMQHOMYEKTQBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NC(=C1N)C(C)C)Cl)C#N

Origin of Product

United States

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